(Rac)-OSMI-1

OGT inhibition IC50 comparison enzyme assay

(Rac)-OSMI-1 is the racemic mixture of the first-generation OGT inhibitor OSMI-1—the most extensively validated chemical probe for O-GlcNAc biology with 50+ PubMed citations. Unlike weaker alternatives (ST045849 IC₅₀=53 µM; L01 IC₅₀=21.8 µM), OSMI-1 delivers ~20-fold greater potency while uniquely preserving cell surface N- and O-linked glycan patterns. With documented in vivo efficacy in HepG2 xenograft models (1–5 mg/kg IV), it remains the only OSMI-series compound with mammalian tumor growth inhibition data. Choose (Rac)-OSMI‑1 for reproducible, translationally relevant OGT inhibition studies.

Molecular Formula C28H25N3O6S2
Molecular Weight 563.6 g/mol
Cat. No. B8100817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-OSMI-1
Molecular FormulaC28H25N3O6S2
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5
InChIInChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,27,30H,17-18H2,1H3,(H,29,32)
InChIKeyIYIGLWQQAMROOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-OSMI-1 for OGT Inhibition Research: Baseline Compound Identity and Core Biochemical Parameters


(Rac)-OSMI-1 is the racemic mixture of OSMI-1, a cell-permeable quinolinone-6-sulfonamide-based small molecule inhibitor of O-GlcNAc transferase (OGT) [1]. The parent compound OSMI-1 inhibits full-length human OGT (ncOGT) with an IC₅₀ value of 2.7 µM in cell-free assays and reduces global protein O-GlcNAcylation in multiple mammalian cell lines without qualitatively altering cell surface N- or O-linked glycans [2]. As a first-generation OGT inhibitor derived from high-throughput screening, OSMI-1 serves as the foundational scaffold for subsequent OSMI-series compounds and remains a widely utilized chemical probe for interrogating O-GlcNAc biology .

Why Generic Substitution Fails for (Rac)-OSMI-1: Differentiated Selectivity, In Vivo Validation, and Literature Precedent


In-class OGT inhibitors cannot be simply interchanged due to marked divergence in key procurement-relevant parameters: inhibitory potency, selectivity profile, and in vivo validation status. Among the small molecule OGT inhibitors identified through high-throughput screening, OSMI-1 exhibits an IC₅₀ of 2.7 µM versus 53±7 µM for ST045849 and 21.8 µM for L01, representing approximately 20-fold and 8-fold potency advantages respectively [1]. Critically, OSMI-1 distinguishes itself through demonstrated preservation of normal cell surface glycosylation patterns—a selectivity feature absent in compounds like BADGP and Alloxan—and possesses validated in vivo efficacy data in mammalian xenograft models that are unavailable for more recently developed analogs such as OSMI-4 [2]. These quantitative and qualitative differentiation points translate directly to experimental reproducibility, biological interpretation validity, and translational relevance.

(Rac)-OSMI-1 Quantitative Comparative Evidence: Head-to-Head Performance Against OGT Inhibitor Alternatives


OGT Inhibitory Potency: OSMI-1 Exhibits 20-Fold Higher Affinity Than ST045849

OSMI-1 inhibits OGT with an IC₅₀ of 2.7 µM, demonstrating substantially greater potency than the comparator ST045849 which exhibits an IC₅₀ of 53±7 µM under comparable assay conditions [1]. This represents a 19.6-fold difference in inhibitory concentration required to achieve 50% enzyme inhibition.

OGT inhibition IC50 comparison enzyme assay

Selectivity Advantage: OSMI-1 Does Not Alter Cell Surface N- or O-Linked Glycans

OSMI-1 inhibits protein O-GlcNAcylation without qualitatively altering cell surface N- or O-linked glycans, a selectivity feature explicitly documented in the primary characterization study [1]. In contrast, comparator compounds including Alloxan exhibit high off-target effects and toxicity, also inhibiting OGA, while BADGP lacks specificity for OGT [2].

glycosyltransferase selectivity off-target glycosylation cell surface glycans

Literature Validation Depth: OSMI-1 Has 50+ PubMed Citations Versus Limited Precedent for Newer Analogs

As of June 2025, OSMI-1 has been cited in 50 PubMed-indexed publications, representing the most extensively validated small molecule OGT inhibitor in the literature [1]. Comparator compounds show markedly lower citation counts: ST045849 (9 publications), OSMI-4 (6 publications), and L01 (2 publications) [1]. This 5.5-fold to 25-fold difference in published precedent reflects OSMI-1's established status as the reference-standard OGT chemical probe.

publication record experimental validation research tool adoption

In Vivo Efficacy Validation: OSMI-1 Demonstrated Tumor Growth Reduction in HepG2 Xenograft Model

OSMI-1 acts as a chemosensitizer, enhancing doxorubicin (DOX)-induced cell death and dramatically reducing cell proliferation and tumor growth in vivo using a HepG2 hepatocellular carcinoma xenograft mouse model . By comparison, OSMI-4 has no available in vivo mammalian data, and ST045849, while having some in vivo data, carries noted concerns regarding potential off-target effects and toxicity [1].

in vivo pharmacology xenograft model chemosensitization

(Rac)-OSMI-1 Optimal Research Application Scenarios: Evidence-Based Procurement Guidance


OGT-Dependent Cancer Cell Proliferation Studies in Prostate Cancer Models

OSMI-1 suppresses O-GlcNAcylation levels and inhibits proliferation of prostate cancer cells, as documented in multiple cancer biology studies [1]. Given its 2.7 µM IC₅₀ and validated selectivity profile (no alteration of cell surface glycans), OSMI-1 provides a reliable chemical tool for dissecting OGT-mediated oncogenic signaling in prostate cancer cell lines and xenograft models. Researchers should prioritize OSMI-1 over less potent alternatives like ST045849 (IC₅₀ = 53 µM) when working in prostate cancer systems where the O-GlcNAc pathway has been mechanistically implicated.

In Vivo Chemosensitization and Combination Therapy Studies in Hepatocellular Carcinoma

OSMI-1 enhances doxorubicin-induced cell death and reduces tumor growth in HepG2 hepatocellular carcinoma xenograft models when administered at 1-5 mg/kg IV [1]. This validated in vivo efficacy distinguishes OSMI-1 from newer OSMI-series compounds like OSMI-4, which lack mammalian in vivo data . For researchers designing combination therapy studies or evaluating OGT inhibition as an adjuvant strategy in liver cancer, OSMI-1 offers the only OSMI-series option with documented in vivo tumor growth inhibition data.

OGT Mechanism-of-Action Studies Requiring High Publication Precedent and Reproducibility

With 50 PubMed citations versus only 6 for OSMI-4 and 9 for ST045849 [1], OSMI-1 provides the most extensively validated chemical biology tool for OGT inhibition studies. This extensive literature precedent includes established protocols for cell-based assays (CHO cells, 10-100 µM, 24-hour incubation), immunoblotting workflows, and in vivo administration regimens . For core facility managers and principal investigators establishing new O-GlcNAc biology research programs, OSMI-1's deep validation history reduces method development time and enhances cross-study comparability.

Glycosyltransferase Selectivity Profiling and Off-Target Assessment Studies

OSMI-1's documented lack of qualitative effects on cell surface N- or O-linked glycans [1] makes it particularly suitable for experiments where glycosylation specificity is paramount. This contrasts with BADGP (lacks OGT specificity) and Alloxan (high off-target effects including OGA inhibition and toxicity) . Researchers conducting comparative glycosyltransferase inhibitor profiling or requiring clean OGT-specific phenotypes for mechanistic interpretation should select OSMI-1 over less selective alternatives to minimize confounding glycan-related artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-OSMI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.